molecular formula C11H14O B11951045 4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone CAS No. 17429-21-9

4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone

Cat. No.: B11951045
CAS No.: 17429-21-9
M. Wt: 162.23 g/mol
InChI Key: HAJWWOSVOWYULL-UHFFFAOYSA-N
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Description

4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound is notable for its unique structure, which includes a methyl group and a tetrahydro configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4a-Methyl-4a,5,8,8a-tetrahydro-1(2H)-naphthalenone
  • 4a-Methyl-4a,5,8,8a-tetrahydro-3(1H)-naphthalenone
  • 4a-Methyl-4a,5,8,8a-tetrahydro-4(1H)-naphthalenone

Uniqueness

4a-Methyl-4a,5,8,8a-tetrahydro-2(1H)-naphthalenone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

17429-21-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4a-methyl-1,5,8,8a-tetrahydronaphthalen-2-one

InChI

InChI=1S/C11H14O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h2-3,5,7,9H,4,6,8H2,1H3

InChI Key

HAJWWOSVOWYULL-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1CC(=O)C=C2

Origin of Product

United States

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